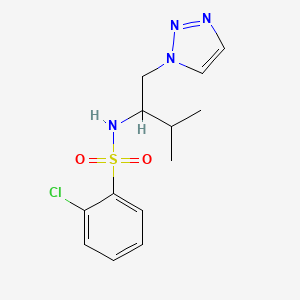
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group, a triazole ring, and a chlorinated benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an alkyne and an azide. This reaction is often catalyzed by copper(I) ions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Chlorination of the Benzene Ring: The chlorinated benzene ring can be prepared by direct chlorination of benzene or by using a pre-chlorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Oxidation: Oxidized derivatives of the triazole or sulfonamide groups.
Reduction: Reduced forms of the triazole or sulfonamide groups.
Hydrolysis: Sulfonic acids and amines.
科学的研究の応用
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide or triazole groups.
Biological Studies: The compound can be used to study the biological activity of sulfonamide and triazole-containing molecules, including their antimicrobial and anticancer properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through interactions with the sulfonamide or triazole groups. These interactions can disrupt normal biological processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide, which is used as an antibiotic.
Triazoles: Compounds containing the triazole ring, such as fluconazole, which is used as an antifungal agent.
Chlorinated Benzenes: Compounds containing a chlorinated benzene ring, such as chlorobenzene, which is used as a solvent and intermediate in organic synthesis.
Uniqueness
2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWIAZZRHLWXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B2650863.png)
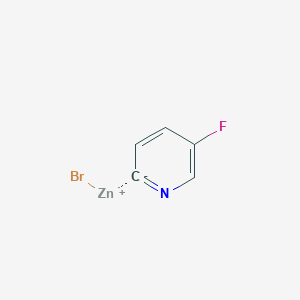
![N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2650865.png)
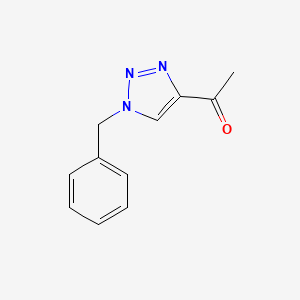

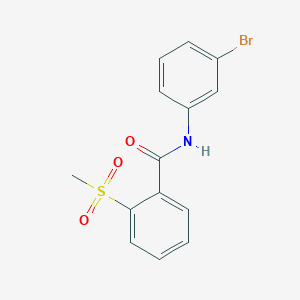
![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2650874.png)
![N-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2650876.png)
![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)
![5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2650880.png)
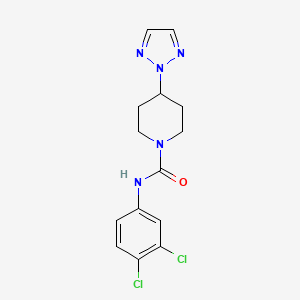
![2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid](/img/structure/B2650885.png)
